1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride
Overview
Description
“1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride” is a chemical compound. It’s a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Synthesis Analysis
Piperidine derivatives, such as “1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride”, can be synthesized through various intra- and intermolecular reactions . The synthesis of piperidine-containing compounds has been widespread .
Molecular Structure Analysis
The molecular formula of “1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride” is C12H17ClN2O4S, and its molecular weight is 320.79 g/mol.
Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .
Physical And Chemical Properties Analysis
Piperidine, a parent compound of “1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride”, is a colorless liquid with an odor described as objectionable, typical of amines .
Scientific Research Applications
Sulfonamides in Medicinal Chemistry
Sulfonamides have a long history of use in medicine, primarily as antibacterial agents, but their utility extends far beyond this. Their structural versatility allows for the development of compounds with a wide range of biological activities, including antitumoral, antifungal, and antiparasitic effects. The review by Azevedo-Barbosa et al. (2020) highlights the significance of sulfonamides in medicinal chemistry, noting their role in the discovery and development of drugs with potential antitumor properties. This suggests that compounds like "1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride" could be explored for similar pharmacological applications, leveraging the well-documented activity profile of sulfonamides in drug discovery (Azevedo-Barbosa et al., 2020).
Sulfonamide Derivatives in Organic Synthesis
Sulfonamide derivatives, including aminobenzenesulfonamide compounds, play a crucial role in organic synthesis, serving as intermediates for the production of complex molecules. Kaneda (2020) discusses the synthesis and utility of cyclic compounds containing aminobenzenesulfonamide, showcasing the importance of these moieties in the synthesis of polyheterocyclic compounds and pharmaceuticals. This implies that "1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride," with its sulfonamide group, could potentially serve as a valuable intermediate in the synthesis of novel organic compounds with diverse applications (Kaneda, 2020).
Safety And Hazards
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, like “1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride”, is an important task of modern organic chemistry .
properties
IUPAC Name |
1-(3-aminophenyl)sulfonylpiperidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S.ClH/c13-9-4-3-5-10(8-9)19(17,18)14-7-2-1-6-11(14)12(15)16;/h3-5,8,11H,1-2,6-7,13H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFWHLIEAMHWKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC=CC(=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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